molecular formula C18H20N2O6 B13998940 N'-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide CAS No. 80592-68-3

N'-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide

Cat. No.: B13998940
CAS No.: 80592-68-3
M. Wt: 360.4 g/mol
InChI Key: LHNIIFMOBATECU-UHFFFAOYSA-N
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Description

N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two 3,4-dimethoxybenzoyl groups attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate in the presence of a coupling agent. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide is unique due to its specific hydrazide moiety and the presence of two 3,4-dimethoxybenzoyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

80592-68-3

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

N'-(3,4-dimethoxybenzoyl)-3,4-dimethoxybenzohydrazide

InChI

InChI=1S/C18H20N2O6/c1-23-13-7-5-11(9-15(13)25-3)17(21)19-20-18(22)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI Key

LHNIIFMOBATECU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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